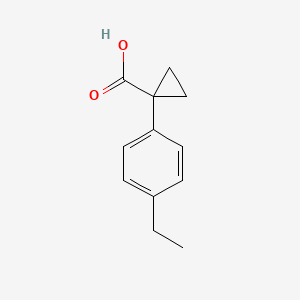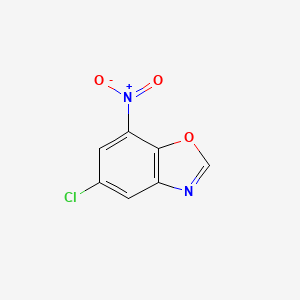
2-(Difluoromethoxy)-1,3-difluoro-4-methyl-benzene
Descripción general
Descripción
2-(Difluoromethoxy)-1,3-difluoro-4-methyl-benzene is an organofluorine compound characterized by the presence of difluoromethoxy and difluoro groups attached to a benzene ring. Organofluorine compounds are known for their unique properties, including high thermal stability, chemical resistance, and significant modifications in biological behavior compared to their hydrogen-containing analogues .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the metal-mediated stepwise difluoromethylation reactions, which involve the transfer of CF2H groups to aromatic compounds . This process can be achieved using various difluoromethylation reagents under specific reaction conditions, such as the presence of metal catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of 2-(Difluoromethoxy)-1,3-difluoro-4-methyl-benzene may involve large-scale difluoromethylation processes. These processes often utilize advanced techniques such as chemical vapor deposition and hydrothermal methods to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(Difluoromethoxy)-1,3-difluoro-4-methyl-benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The difluoromethoxy and difluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethoxybenzoic acids, while substitution reactions can produce a variety of functionalized benzene derivatives .
Aplicaciones Científicas De Investigación
2-(Difluoromethoxy)-1,3-difluoro-4-methyl-benzene has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethoxy)-1,3-difluoro-4-methyl-benzene involves its interaction with molecular targets and pathways. The presence of fluorine atoms can significantly influence the compound’s reactivity and binding affinity to biological targets. For instance, the compound may interact with enzymes or receptors, altering their activity and leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other difluoromethoxylated benzene derivatives and fluorinated aromatic compounds, such as:
- 2-(Difluoromethoxy)benzylamine
- 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid
Uniqueness
2-(Difluoromethoxy)-1,3-difluoro-4-methyl-benzene is unique due to its specific combination of difluoromethoxy and difluoro groups, which confer distinct physicochemical properties and biological activities. Compared to other fluorinated compounds, it offers a balance of stability, reactivity, and biological efficacy, making it a valuable compound in various research and industrial applications .
Propiedades
IUPAC Name |
2-(difluoromethoxy)-1,3-difluoro-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O/c1-4-2-3-5(9)7(6(4)10)13-8(11)12/h2-3,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXSMMAAAZFKIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)OC(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[3-(Trifluoromethyl)phenyl]pyridin-3-amine](/img/structure/B1404397.png)




![2-[(3,5-Dichlorophenyl)methoxy]benzoic acid](/img/structure/B1404407.png)

![3-Chloro-N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)propanamide](/img/structure/B1404412.png)
![1-{4-[(2E)-3-(2,6-Dichlorophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1404413.png)


![2-Chloro-N-(3-cyano-4,5-dihydronaphtho[1,2-b]thien-2-yl)acetamide](/img/structure/B1404417.png)
![{3-[(3-Nitropyridin-2-yl)thio]phenyl}amine](/img/structure/B1404418.png)
